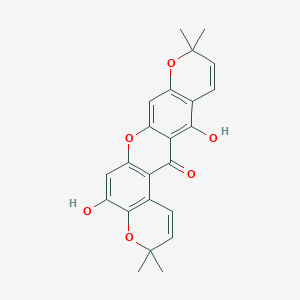

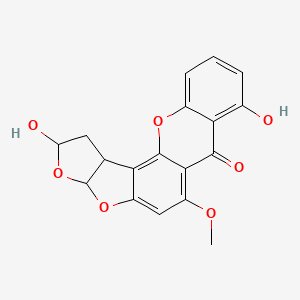

Brasilixanthone B

Overview

Description

Brasilixanthone B is a type of xanthone . Xanthones are a class of secondary metabolites produced by plant organisms . They are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field .

Synthesis Analysis

This compound has been identified in chitosan-elicited root cultures of H. perforatum . Chitosan treatment associated with a slowdown of root biomass growth caused an increase in DMAPP and a decrease in stigmasterol, shikimic acid, and tryptophan levels .Scientific Research Applications

1. Antioxidant and Cytotoxic Activities

Brasilixanthone B, isolated from adventitious roots of St. John’s Wort (Hypericum perforatum L.), has shown antioxidant activities. It exhibits scavenging activity against intracellular reactive oxygen species (ROS). Additionally, it demonstrated cytotoxic activity against HL-60 human promyelocytic leukemia cells, indicating potential in cancer research (Li et al., 2013).

2. Anti-Inflammatory and Analgesic Effects

Research on Calophyllum brasiliense, which contains this compound, has explored its use in traditional medicine for anti-inflammatory and analgesic purposes. Studies have investigated the antinociceptive effect of compounds isolated from this plant, highlighting the potential for developing new pain relief medications (Klein-Júnior et al., 2017).

3. Antifungal and Monoamine Oxidase Inhibitory Activity

This compound, along with other compounds from Hypericum brasiliense, displayed antifungal properties against Cladosporium cucumerinum. This suggests potential applications in antifungal treatments. Furthermore, these compounds exhibited varying degrees of inhibition of monoamine oxidase A and B, enzymes linked to neurotransmitter metabolism, indicating relevance in neuropsychiatric disorder research (Rocha et al., 1994).

4. Chemopreventive Activity in Cancer Research

This compound, as part of the chemical constituents of Calophyllum brasiliensis, has been associated with cancer chemopreventive properties. This discovery is significant for further exploration in the development of cancer prevention strategies (Ito et al., 2002).

5. Potential in Diuretic Medication

Studies on medicinal plants in Brazil, including those containing this compound, have explored their diuretic potential. This is crucial for treating cardiovascular and renal disorders, and for reducing fluid retention (de Souza et al., 2020).

Properties

IUPAC Name |

10,22-dihydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),5,10,14,16(21),19-octaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-22(2)7-5-11-14(28-22)10-16-18(19(11)25)20(26)17-12-6-8-23(3,4)29-21(12)13(24)9-15(17)27-16/h5-10,24-25H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBXNYZFGKIZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C5=C4C=CC(O5)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415900 | |

| Record name | Brasilixanthone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84002-57-3 | |

| Record name | Brasilixanthone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

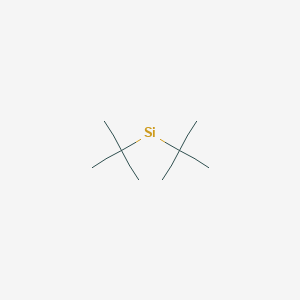

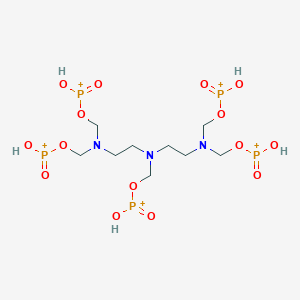

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

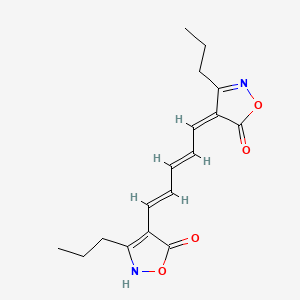

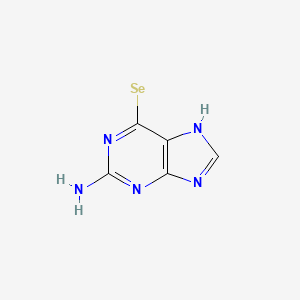

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7Z)-7-[(Z)-(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1239943.png)